molecular formula C12H23NO5 B066097 (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester CAS No. 182370-56-5

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Cat. No. B066097
M. Wt: 261.31 g/mol
InChI Key: UQTWSBWPFGVCAK-SECBINFHSA-N
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Description

“®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

The synthesis of esters like “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” typically involves the reaction of carboxylic acids and alcohols in the presence of a catalyst, a process called esterification . The reaction is reversible and does not go to completion . To shift the reaction towards ester formation, a large excess of alcohol can be used .


Molecular Structure Analysis

The molecular structure of esters, including “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester”, involves a carbonyl group (C=O) and an ether group (R-O-R’) . The carbonyl carbon is bonded to an oxygen atom and to the rest of the molecule (which includes the R-O-R’ part) .


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification . Here are some general applications of esters:

  • Scientific Field: Chemistry

    • Method : Esters are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid .
    • Results : The hydroxyl group (OH) of the carboxylic acid is replaced by the alkoxy group (R′O) of the alcohol .
  • Scientific Field: Biochemistry

    • Method : The extraction of monkfish liver oil for the synthesis of omega-3 ethyl esters was performed to evaluate two blending systems and four green solvents .
    • Results : The yields for Novozym 435, R. oryzae and A. flavus in the one-step esterification were 63, 61 and 46%, respectively .
  • Scientific Field: Organic Chemistry

    • Method : Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst. The catalyst is usually concentrated sulphuric acid .
    • Results : The hydroxyl group (OH) of the carboxylic acid is replaced by the alkoxy group (R′O) of the alcohol .
  • Scientific Field: Polymer Chemistry

    • Method : The largest scale application of transesterification is in the synthesis of polyesters. In this application, diesters undergo transesterification with diols to form macromolecules .
    • Results : For example, dimethyl terephthalate and ethylene glycol react to form polyethylene terephthalate and methanol, which is evaporated to drive the reaction forward .
  • Scientific Field: Biofuel Production

    • Method : Transesterification is used to convert fats (triglycerides) into biodiesel .
    • Results : This conversion was one of the first uses. Transesterified vegetable oil (biodiesel) was used to power heavy-duty vehicles in South Africa before World War II .
  • Scientific Field: Organic Synthesis

    • Method : Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones .
    • Results : The synthesis is called “acetoacetic ester synthesis of ketones,” and it depends upon the following facts: The methylene protons (or ∝-hydrogens) of acetoacetic ester are fairly acidic .

Safety And Hazards

As with any chemical, handling “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” requires appropriate safety measures. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the field of ester research could involve the development of new synthetic methods for ester formation, particularly those that are more environmentally friendly and sustainable . For example, a cooperative catalytic system for the synthesis of beta-amino acid esters from beta-hydroxyl acid esters, including the bio-derived 3-hydroxypropionic acid, has been reported .

properties

IUPAC Name

ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTWSBWPFGVCAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650653
Record name Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

CAS RN

182370-56-5
Record name Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182370-56-5
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